molecular formula C14H25NO3 B6628681 Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate

Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate

Cat. No. B6628681
M. Wt: 255.35 g/mol
InChI Key: SINCIOFMDCMHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a prodrug, meaning that it is inactive until it is metabolized in the body. Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate has been shown to have a variety of biochemical and physiological effects, and it is currently being investigated for its potential use in a range of research areas.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate is not fully understood. However, it is believed that this compound is metabolized in the body to produce an active compound that has the desired biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate has been shown to have a range of biochemical and physiological effects. One study found that this compound was able to inhibit the growth of cancer cells in vitro. Other studies have suggested that tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate may have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate in lab experiments is that it is a prodrug, which means that it can be used to deliver drugs to specific areas of the body. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate. One area of research that could be explored is the development of new drugs that use this compound as a prodrug. Another potential direction for research is to further investigate the biochemical and physiological effects of this compound, with the aim of developing new treatments for a range of diseases and conditions. Additionally, more research could be done to better understand the mechanism of action of tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate, which could lead to new insights into how this compound works and how it could be used in scientific research.

Synthesis Methods

The synthesis of tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate is a complex process that involves multiple steps. One common synthesis method involves the reaction of tert-butyl 2-bromoacetate with 2-cyclopropyloxolane-3-amine in the presence of a base. This reaction produces tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate as a white solid.

Scientific Research Applications

Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate has been used in a range of scientific research applications. One area of research where this compound has been studied is in the development of new drugs. Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate has been shown to have potential as a prodrug for delivering drugs to specific areas of the body.

properties

IUPAC Name

tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-9(13(16)18-14(2,3)4)15-11-7-8-17-12(11)10-5-6-10/h9-12,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINCIOFMDCMHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC1CCOC1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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